rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans
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Overview
Description
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans is a chiral compound with significant relevance in organic chemistry. The presence of the difluoromethyl group and the pyrrolidine ring structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring structure also plays a crucial role in its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-(trifluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- (3S,4S)-4-(methyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Uniqueness
The presence of the difluoromethyl group in rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research .
Properties
IUPAC Name |
(3S,4S)-4-(difluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-12(16)10-6-17(7-11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,18,19)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPZPRAMGBOIEV-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108676-11-3 |
Source
|
Record name | rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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